molecular formula C6H12N2O B8242926 (R)-1-Methylpyrrolidine-2-carboxamide

(R)-1-Methylpyrrolidine-2-carboxamide

Cat. No.: B8242926
M. Wt: 128.17 g/mol
InChI Key: IGERQMDMYFFQLC-RXMQYKEDSA-N
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Description

®-1-Methylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals. The compound’s unique stereochemistry makes it a valuable building block for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-1-Methylpyrrolidine, which can be obtained through the asymmetric hydrogenation of pyrrolidine derivatives.

    Amidation Reaction: The ®-1-Methylpyrrolidine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions to form the carboxamide.

Industrial Production Methods

In industrial settings, the production of ®-1-Methylpyrrolidine-2-carboxamide may involve:

    Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity in the hydrogenation step.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-Methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

®-1-Methylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development for treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methylpyrrolidine-2-carboxamide: The enantiomer of ®-1-Methylpyrrolidine-2-carboxamide, with different stereochemistry and potentially different biological activity.

    N-Methylpyrrolidine: A related compound lacking the carboxamide group, used in various chemical syntheses.

    Pyrrolidine-2-carboxamide: A compound with a similar structure but without the methyl group at the nitrogen atom.

Uniqueness

®-1-Methylpyrrolidine-2-carboxamide is unique due to its chiral nature and the presence of both a methyl group and a carboxamide group. This combination of features makes it a versatile intermediate in the synthesis of enantiomerically pure compounds and enhances its utility in various applications.

Properties

IUPAC Name

(2R)-1-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERQMDMYFFQLC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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